resolvinE1

説明

Contextualization of Specialized Pro-resolving Mediators (SPMs) in Homeostasis and Pathogenesis

Inflammation is a fundamental, protective response to infection or tissue injury. However, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation, once considered a passive process, is now understood to be an active, highly regulated series of events that restores tissue homeostasis. nih.govnih.govfrontiersin.org Central to this process is a superfamily of endogenous chemical mediators known as Specialized Pro-resolving Mediators (SPMs). biomolther.orgcasi.org SPMs, which include lipoxins, resolvins, protectins, and maresins, are biosynthesized from polyunsaturated fatty acids. biomolther.orgcasi.orgresearchgate.net They actively down-regulate the inflammatory response without compromising the immune system, by limiting the infiltration of inflammatory cells, promoting the clearance of cellular debris, and stimulating tissue repair. casi.orgmdpi.com Deficiencies in SPM biosynthesis or signaling are increasingly implicated in the pathogenesis of chronic inflammatory conditions. casi.org

Historical Perspective on Endogenous Resolution Pathways

For many years, the resolution of inflammation was viewed as a passive decay of pro-inflammatory signals. nih.govnih.gov A paradigm shift occurred with the discovery of endogenous pathways that actively terminate the inflammatory response. nih.govannualreviews.org This began with the identification of lipoxins, the first recognized class of SPMs. frontiersin.org Subsequent research, particularly in the analysis of resolving inflammatory exudates, led to the discovery of additional families of pro-resolving mediators, including the resolvins. nih.govjci.org These discoveries revealed that the resolution of inflammation is not merely the cessation of pro-inflammatory signaling but a coordinated "class switch" in lipid mediator production, from pro-inflammatory leukotrienes and prostaglandins (B1171923) to pro-resolving SPMs. frontiersin.orgjci.org

Classification and Nomenclature of Resolvins within the SPM Family

Resolvins are a major class of SPMs, named to reflect their role as "resolution phase interaction products". pnas.orguib.no They are categorized into two main series based on their omega-3 fatty acid precursor: the E-series, derived from eicosapentaenoic acid (EPA), and the D-series, derived from docosahexaenoic acid (DHA). nih.govuib.nowikipedia.org Further classification within these series is based on the specific enzymatic pathways involved in their synthesis and their distinct chemical structures. wikipedia.orglipidmaps.org

Overview of Resolvin E1 within the E-Series Resolvin Subfamily

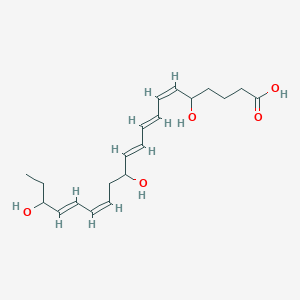

Resolvin E1 (RvE1) was the first member of the E-series resolvins to be identified and is a potent pro-resolving mediator. pnas.orgnih.gov Its complete stereochemical structure is 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid. pnas.orgnih.gov RvE1 is biosynthesized from its precursor, EPA, through complex cellular interactions, particularly involving endothelial cells and leukocytes. nih.gov It exerts a wide range of anti-inflammatory and pro-resolving actions, making it a key molecule in maintaining tissue health and a subject of intense research for its therapeutic potential in various inflammatory diseases. frontiersin.org The E-series also includes other members like Resolvin E2 (RvE2), Resolvin E3 (RvE3), and Resolvin E4 (RvE4). wikipedia.orgnih.gov

Structure

2D Structure

3D Structure

特性

分子式 |

C20H30O5 |

|---|---|

分子量 |

350.4 g/mol |

IUPAC名 |

(6Z,8E,10E,14Z,16E)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7- |

InChIキー |

AOPOCGPBAIARAV-WEKRNNBPSA-N |

異性体SMILES |

CCC(/C=C/C=C\CC(/C=C/C=C/C=C\C(CCCC(=O)O)O)O)O |

正規SMILES |

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |

物理的記述 |

Solid |

同義語 |

5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-EPA Resolvin E1 RvE1 |

製品の起源 |

United States |

Biosynthesis and Metabolic Pathways of Resolvine1

Precursor Substrate Utilization: Eicosapentaenoic Acid (EPA) Metabolism

Eicosapentaenoic acid (EPA) serves as the obligatory precursor for the E-series resolvins, including RvE1. nih.gov EPA is an omega-3 polyunsaturated fatty acid found abundantly in oily fish. whiterose.ac.uk The conversion of EPA to RvE1 is a key pathway in the generation of endogenous resolution signals during inflammation. pnas.org

Enzymatic Derivation of ResolvinE1

The biosynthesis of RvE1 involves a series of enzymatic reactions. The primary enzymes implicated are cyclooxygenase-2 (COX-2), cytochrome P450 enzymes, 5-lipoxygenase (5-LOX), and Leukotriene A4 Hydrolase (LTA4H). caymanchem.comresearchgate.netwhiterose.ac.uk

Role of Cytochrome P450 Enzymes in Initial Epoxidation of EPA

While the aspirin-acetylated COX-2 pathway is a well-established route for initiating RvE1 biosynthesis, certain cytochrome P450 monooxygenases can also metabolize EPA. wikipedia.org These enzymes have the capacity to catalyze the epoxidation of omega-3 fatty acids like EPA, leading to the formation of omega-3 epoxides. researchgate.net Specifically, cytochrome P450 can mediate the generation of 18R-HEPE, an intermediate in the RvE1 pathway, alternatively to the aspirin-acetylated COX-2 route. pnas.orgresearchgate.net

Contribution of Prostaglandin (B15479496) Synthases and Related Enzymes

While prostaglandin synthases are primarily involved in the synthesis of prostaglandins (B1171923) from arachidonic acid via the conversion of prostaglandin H2, their direct contribution to the core enzymatic steps leading to RvE1 from the 18-HEPE intermediate is not as central as lipoxygenases and LTA4H. uab.catarvojournals.org However, the broader context of lipid mediator biosynthesis highlights the interconnectedness of these pathways, where enzymes like COX-2 can be involved in the initial oxygenation of EPA, particularly when modified by aspirin (B1665792). researchgate.netjci.org

Involvement of Leukotriene A4 Hydrolase (LTA4H) in Stereospecific Conversion

Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme, plays a crucial role in the stereospecific conversion step in RvE1 biosynthesis. uniprot.orguniprot.orgmedchemexpress.com LTA4H is involved in the biosynthesis of both Resolvin E1 and 18S-resolvin E1 from EPA. uniprot.orguniprot.orgmedchemexpress.com Following the formation of a 5(6)-epoxide intermediate from 18-HEPE by 5-LOX, LTA4H catalyzes the hydrolysis of this epoxide to form the trihydroxy structure of RvE1. researchgate.netfrontiersin.org This step has been confirmed using human recombinant LTA4 hydrolase. researchgate.net

Cellular and Subcellular Localization of this compound Biosynthetic Machinery

Resolvin E1 biosynthesis often occurs through transcellular processes involving interactions between different cell types. nih.govresearchgate.netresearchgate.net Hypoxic human vascular endothelial cells can convert EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE), which is then released and serves as a precursor for transcellular biosynthesis of RvE1 with human neutrophils. nih.govfrontiersin.org Activated polymorphonuclear neutrophils (PMNs) rapidly convert 18R-HEPE to RvE1 via the action of 5-lipoxygenase. researchgate.net This transcellular biosynthesis highlights the cooperation between endothelial cells and leukocytes in generating RvE1 at sites of inflammation. researchgate.netarvojournals.org While specific subcellular localization details for all enzymes in the RvE1 pathway are still being elucidated, the involvement of membrane-associated enzymes like COX-2 and the interactions between different cell types suggest a complex spatial organization of this biosynthetic machinery.

Regulation of this compound Biosynthesis

The biosynthesis of Resolvin E1 is subject to regulation, particularly in the context of resolving inflammation. Aspirin treatment has been shown to enhance EPA conversion to 18R-oxygenated products, including RvE1, at the local site of inflammation. pnas.org This occurs because aspirin acetylates COX-2, transforming its activity and promoting the generation of 18R-HEPE. pnas.orgjci.org Physiologic hypoxia can also activate the conversion of EPA by COX-2 and upregulate this enzyme. nih.gov Furthermore, microbial cytochrome P450 can contribute to the generation of 18R-HEPE, which is then converted by host leukocytes, indicating a potential influence of the microbiome on RvE1 production. pnas.orgresearchgate.net Studies have also shown increased production of RvE1 by peripheral blood mononuclear cells (PBMCs) in patients with periodontitis when stimulated with lipopolysaccharide (LPS), suggesting that inflammatory stimuli can upregulate RvE1 synthesis. scielo.br The regulation of these natural endogenous anti-inflammatory products is considered important for optimizing their potential utility in vivo. pnas.org

Data Table: Key Enzymes and Intermediates in Resolvin E1 Biosynthesis

| Component | Role in RvE1 Synthesis | Notes |

| Eicosapentaenoic Acid (EPA) | Precursor substrate | Omega-3 polyunsaturated fatty acid. nih.gov |

| Aspirin-acetylated Cyclooxygenase-2 (COX-2) | Catalyzes initial oxygenation of EPA to 18R-HEPE. pnas.orgjci.org | Activity modified by aspirin. pnas.orgjci.org |

| Cytochrome P450 | Can also mediate the generation of 18R-HEPE from EPA. pnas.orgresearchgate.net | Microbial and potentially mammalian isoforms. wikipedia.orgresearchgate.net |

| 18-hydroxyeicosapentaenoic acid (18-HEPE) | Intermediate product. nih.govfrontiersin.org | Released from endothelial cells. nih.govfrontiersin.org |

| 5-lipoxygenase (5-LOX) | Converts 18-HEPE to a 5(6)-epoxide intermediate. researchgate.netfrontiersin.org | Primarily found in leukocytes like neutrophils. nih.govfrontiersin.org |

| 5(6)-epoxide intermediate | Epoxide-containing intermediate formed by 5-LOX. researchgate.netfrontiersin.org | Identified by trapping experiments. researchgate.net |

| Leukotriene A4 Hydrolase (LTA4H) | Catalyzes the hydrolysis of the 5(6)-epoxide to form RvE1. researchgate.netuniprot.orguniprot.orgmedchemexpress.comfrontiersin.org | Bifunctional enzyme with epoxide hydrolase activity. uniprot.orguniprot.orgmedchemexpress.com |

| Resolvin E1 (RvE1) | Final bioactive product. nih.govpnas.org | 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid. pnas.orgnih.govfrontiersin.orgbertin-bioreagent.com |

Detailed Research Findings:

The complete stereochemistry of Resolvin E1 has been determined as 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid, and its structure and bioactions have been confirmed by total organic synthesis. pnas.orgnih.govfrontiersin.org

Transcellular biosynthesis involving hypoxic human vascular endothelial cells and neutrophils is a significant pathway for RvE1 production. nih.govresearchgate.netresearchgate.net Endothelial cells release 18-HEPE, which neutrophils then convert to RvE1. nih.govresearchgate.net

Leukotriene A4 Hydrolase (LTA4H) has been experimentally confirmed to contribute to human PMN biosynthesis of RvE1, and RvE1 biosynthesis can be reconstituted by combining 5-LOX and LTA4H. jci.org

Microbial cytochrome P450 can also initiate RvE1 synthesis by generating 18R-HEPE, highlighting a potential interaction between the host and microbiome in producing this mediator. pnas.orgresearchgate.net

Studies in periodontitis patients have shown significantly higher production of RvE1 by peripheral blood mononuclear cells stimulated with LPS compared to healthy individuals, suggesting a link between inflammatory stimuli and RvE1 synthesis. scielo.br

Transcriptional and Translational Control of Key Biosynthetic Enzymes

The regulation of Resolvin E1 biosynthesis is intrinsically linked to the expression and activity of the key enzymes involved: COX-2, 5-LOX, and LTA4H. While specific details on the direct transcriptional and translational control solely of these enzymes for Resolvin E1 synthesis are still an area of research, general mechanisms regulating these enzymes in the context of lipid mediator biosynthesis are known.

COX-2 expression is often induced during inflammation, and its acetylation by aspirin can redirect its metabolic activity towards the production of 18R-HEPE from EPA. pnas.orgmdpi.com This suggests that inflammatory signals and pharmacological interventions like aspirin treatment can influence the initial step of RvE1 biosynthesis by affecting COX-2. pnas.orgmdpi.com

5-LOX and LTA4H are primarily found in leukocytes, particularly neutrophils. mdpi.comresearchgate.net The availability and activity of these enzymes in these cells are crucial for the later steps of RvE1 synthesis from 18R-HEPE. researchgate.net The expression and localization of these enzymes in leukocytes are subject to various regulatory mechanisms, although the precise transcriptional and translational control specifically in the context of RvE1 production requires further detailed investigation. Studies have shown that the levels of 5-LOX and COX-2 can be upregulated in certain inflammatory conditions. mdpi.com

Research into the hepatic metabolic and inflammatory transcriptional landscape in obesity has indicated that the RvE1-ChemR23 axis can influence the expression of genes related to the biosynthesis of unsaturated fatty acids. frontiersin.org This suggests a potential feedback loop where RvE1 signaling might indirectly influence the availability of its precursor, EPA, or the enzymes involved in fatty acid metabolism.

Influence of Microenvironmental Cues on this compound Production

The microenvironment plays a significant role in influencing Resolvin E1 production. One key microenvironmental cue is hypoxia. Hypoxic conditions in vascular endothelial cells have been shown to activate the conversion of EPA to 18-HEPE, a crucial precursor for RvE1. nih.govfrontiersin.org This suggests that reduced oxygen tension, often present in inflamed or injured tissues, can promote the initial step of RvE1 biosynthesis. nih.gov

Cell-cell interactions are another critical microenvironmental cue. The transcellular biosynthesis of RvE1, involving the interaction between endothelial cells and neutrophils, is a prime example of how cellular proximity and communication drive the production of this mediator. nih.govnih.govpnas.org Endothelial cells produce and release 18R-HEPE, which is then taken up and further metabolized by neutrophils expressing the necessary enzymes like 5-LOX and LTA4H. mdpi.comresearchgate.net

Inflammatory signals themselves also act as microenvironmental cues. While inflammation is the process that RvE1 helps resolve, the inflammatory milieu triggers the events and enzyme activity necessary for RvE1 production. gd3services.com For instance, the presence of inflammatory cells and mediators contributes to the environment where transcellular biosynthesis can occur. nih.govharvard.edu Aspirin treatment, often used in inflammatory conditions, enhances the conversion of EPA to 18R-oxygenated products, including those leading to RvE1, highlighting how pharmacological interventions that alter the microenvironment can impact RvE1 synthesis. pnas.org

The availability of the precursor, EPA, in the local environment is also a critical factor. researchgate.net Circulating omega-3 fatty acids, including EPA, are transported to sites of inflammation, making the substrate available for resolvin biosynthesis. nih.govahajournals.org

Catabolism and Inactivation Pathways of this compound

Like other potent lipid mediators, Resolvin E1 undergoes metabolic inactivation to ensure the timely and spatially controlled resolution of inflammation. harvard.eduresearchgate.net This catabolism is crucial for preventing excessive or prolonged signaling and allowing tissues to return to homeostasis. researchgate.netnih.gov The metabolic fate of RvE1 involves enzymatic degradation, leading to the formation of less active or inactive metabolites. nih.govresearchgate.netnih.gov

Enzymatic Degradation Mechanisms and Metabolic Fate

The primary route of Resolvin E1 inactivation involves enzymatic oxidation. harvard.eduresearchgate.net One significant mechanism is the dehydrogenation of the hydroxyl group at the carbon 18 position, leading to the formation of 18-oxo-RvE1. harvard.eduresearchgate.net This reaction can be catalyzed by enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which, in addition to its activity on prostaglandins, also acts as an ω-3 C-18 hydroxyl dehydrogenase for RvE1. harvard.edu

Another important metabolic route, particularly in human neutrophils, is ω-oxidation, which involves hydroxylation at the carbon 20 position, producing 20-hydroxy-RvE1. harvard.eduresearchgate.net This step can be mediated by neutrophil cytochrome P450 enzymes. nih.govresearchgate.net Further oxidation of the 20-hydroxy metabolite can lead to the formation of 20-carboxy-RvE1. nih.govresearchgate.net

Reduction of conjugated double bonds in the RvE1 structure also contributes to its metabolic inactivation. nih.gov The formation of 10,11-dihydro-RvE1 has been identified as a metabolic product. nih.gov

The metabolic fate of RvE1 can be cell-type and tissue-specific. nih.govnih.govresearchgate.net Macrophages, for instance, are involved in the dehydrogenation of RvE1, while neutrophils primarily carry out ω-oxidation. nih.govresearchgate.net This cell-specific metabolism contributes to the fine-tuning of RvE1 activity in different compartments during the resolution process. nih.govresearchgate.net

The rapid metabolic inactivation of RvE1 underscores the localized nature of its actions. uchile.clresearchgate.net This rapid turnover is a characteristic feature of specialized pro-resolving mediators, ensuring that their signals are transient and tightly controlled. pnas.orgresearchgate.net

Identification of Biologically Inactive Metabolites

Several biologically inactive or less active metabolites of Resolvin E1 have been identified. A major initial metabolite is 18-oxo-RvE1, formed by the dehydrogenation at the C-18 position. harvard.eduresearchgate.net Studies have shown that 18-oxo-RvE1 is significantly less potent or devoid of the anti-inflammatory activity observed with native RvE1, such as reducing neutrophil recruitment. harvard.eduresearchgate.net

Another identified metabolite is 20-carboxy-RvE1, resulting from the ω-oxidation pathway. nih.govnih.govresearchgate.net This metabolite has also been shown to have reduced bioactivity compared to RvE1. nih.gov

The reduction product, 10,11-dihydro-RvE1, is another metabolite found to display reduced bioactivity in vivo. nih.gov

The identification of these inactive metabolites provides insights into the mechanisms by which the pro-resolving signals of RvE1 are terminated. researchgate.netnih.gov Understanding these inactivation pathways is important for comprehending the dynamics of inflammation resolution and could potentially inform the development of stable analogs with prolonged activity. nih.govresearchgate.net For example, metabolically stable analogs like 19-phenoxy-parafluoro-RvE1 have been designed to resist rapid inactivation while retaining biological activity. nih.govresearchgate.net

Furthermore, a biologically inactive isomer of RvE1, Δ6,14-trans-RvE1, has been used in research to highlight the stereoselective nature of RvE1's actions, such as its ability to reduce platelet aggregation. ahajournals.orgnih.govharvard.edu

Here is a table summarizing some identified metabolites and their relative activity:

| Metabolite | Formation Mechanism | Relative Bioactivity (vs. RvE1) |

| 18-oxo-RvE1 | Dehydrogenation at C-18 (e.g., by 15-PGDH) | Reduced or devoid of activity |

| 20-carboxy-RvE1 | ω-oxidation (e.g., by neutrophil P450) | Reduced activity |

| 10,11-dihydro-RvE1 | Reduction of conjugated double bonds | Reduced activity |

| Δ6,14-trans-RvE1 isomer | Isomerization (biologically inactive form) | Inactive |

These metabolic products represent key steps in the deactivation of Resolvin E1, contributing to the controlled and self-limiting nature of the resolution of inflammation. researchgate.netnih.gov

Molecular Mechanisms of Resolvine1 Action

G-Protein Coupled Receptor (GPCR) Signaling Transduction

RvE1 exerts its potent anti-inflammatory and pro-resolving effects primarily by activating specific G-protein coupled receptors (GPCRs). nih.govfrontiersin.org This interaction initiates intracellular signaling cascades that are central to its function. The binding of RvE1 to its receptors is stereoselective, highlighting the specificity of this signaling system. ahajournals.org Two main receptors have been identified to mediate the actions of RvE1: ChemR23 and the leukotriene B4 receptor 1 (BLT1). aai.orgnih.govharvard.edu

The primary receptor for Resolvin E1 is a G-protein coupled receptor identified as ChemR23, also known as chemokine-like receptor 1 (CMKLR1) or ERV1. frontiersin.orgfrontiersin.orgasm.orgcaymanchem.com Its identification as a receptor for RvE1 was a significant step in understanding the molecular basis of inflammation resolution. ebi.ac.uk This discovery was made using a counter-regulatory screening system designed to identify GPCRs that, when activated by a ligand, would block pro-inflammatory signaling, such as that induced by tumor necrosis factor-alpha (TNF-α). nih.govaai.org

ChemR23 is expressed on a variety of immune cells, including monocytes, macrophages, dendritic cells, and natural killer cells, as well as on neutrophils and endothelial cells. mdpi.comjcvi.orgfrontiersin.orgnih.gov This widespread expression allows RvE1 to orchestrate the resolution of inflammation across different cell types and tissues. frontiersin.org For instance, the presence of ChemR23 on phagocytes like macrophages is crucial for the RvE1-mediated enhancement of apoptotic cell clearance, a key process in returning tissue to homeostasis. frontiersin.org

The interaction between Resolvin E1 and its receptors is characterized by high affinity and specificity. Studies using radiolabeled [3H]RvE1 have been instrumental in quantifying these binding dynamics.

RvE1 demonstrates a high affinity for the recombinant human ChemR23 receptor, with a reported dissociation constant (Kd) of 11.3 ± 5.4 nM. nih.govnih.gov This strong binding affinity underscores the potency of RvE1, which can exert its biological effects at nanomolar concentrations. ebi.ac.uk

In addition to ChemR23, RvE1 also interacts with the leukotriene B4 receptor 1 (BLT1), albeit with a lower affinity. aai.orgnih.gov The specific binding of [3H]RvE1 to membrane fractions of human polymorphonuclear leukocytes (PMNs), which predominantly express BLT1, showed a Kd of 48.3 nM. nih.govaai.orgnih.gov This interaction with BLT1 is significant, as RvE1 can act as a partial agonist or antagonist at this receptor, thereby dampening the potent pro-inflammatory signals of its primary ligand, leukotriene B4 (LTB4). nih.govmdpi.com

| Receptor | Dissociation Constant (Kd) | Cell/System Studied | Reference |

|---|---|---|---|

| ChemR23 (ERV1) | 11.3 ± 5.4 nM | Recombinant human ChemR23 | nih.govnih.gov |

| BLT1 | 48.3 nM | Human PMN membrane fractions | nih.govaai.orgnih.gov |

| Recombinant BLT1 | 45 nM | Recombinant human BLT1 | aai.orgnih.gov |

Upon binding of RvE1 to its receptor, particularly ERV1/ChemR23, a series of downstream intracellular signaling events are triggered. These cascades are crucial for translating the extracellular pro-resolving signal into a functional cellular response.

A primary mechanism of RvE1's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

Activation of ChemR23 by RvE1 directly counter-regulates pro-inflammatory signals like those from TNF-α. aai.org In ChemR23-transfected cells, RvE1 provides a concentration-dependent inhibition of TNF-α-induced NF-κB activation, with a half-maximal effective concentration (EC50) of approximately 1.0 nM. mdpi.commedchemexpress.com This inhibitory action is directly linked to the specific binding of RvE1 to ChemR23. frontiersin.org Further studies have shown that RvE1 treatment can inhibit the translocation of the NF-κB p65 subunit into the nucleus in animal models of lung and heart inflammation, effectively shutting down the inflammatory gene expression program. nih.govfrontiersin.orgnih.gov

Resolvin E1 also modulates the activity of mitogen-activated protein (MAP) kinase pathways, which are involved in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The specific effects of RvE1 on MAPK pathways can be cell-type and context-dependent.

In ChemR23-transfected cells and peripheral blood monocytes, RvE1 has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK family. mdpi.commedchemexpress.com This activation of ERK appears to be part of the pro-resolving signal. For instance, RvE1-stimulated phosphorylation of ribosomal protein S6, a downstream target involved in translation and cell growth, is inhibited by an ERK inhibitor (PD98059). nih.govnih.govresearchgate.net However, in other contexts, such as LPS-induced cardiac injury, RvE1 treatment blocked the phosphorylation and activation of several MAPKs, including p38, c-Jun N-terminal kinase (JNK), and ERK, contributing to its anti-inflammatory effect. frontiersin.orgnih.govresearchgate.net RvE1 can also inhibit Akt and ERK phosphorylation to suppress cell proliferation or induce apoptosis in specific cell types. frontiersin.orgoup.com

| Pathway Component | Effect of RvE1 | Cell Type / Model | Reference |

|---|---|---|---|

| ERK (Extracellular signal-regulated kinase) | Increases phosphorylation | Monocytes, HEK-ChemR23 cells | mdpi.commedchemexpress.com |

| ERK, p38, JNK | Blocks activation/phosphorylation | Myocardial tissue (LPS-induced injury) | frontiersin.orgnih.govresearchgate.net |

| Akt (Protein kinase B) | Stimulates phosphorylation | ChemR23-transfected CHO cells | nih.govnih.govresearchgate.net |

| Akt, ERK | Inhibits phosphorylation | Human neutrophils, murine osteoclasts | frontiersin.org |

| Ribosomal protein S6 | Stimulates phosphorylation | ChemR23-transfected CHO cells, HL60 cells | nih.govnih.govjcvi.orgresearchgate.net |

The cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) signaling pathway is another important axis in the regulation of cellular functions. Evidence suggests that RvE1 can interact with this pathway, primarily through its binding to the BLT1 receptor. Studies have shown that RvE1 selectively inhibits adenylate cyclase activity when interacting with BLT1, which would lead to a decrease in intracellular cAMP levels. aai.orgnih.govmdpi.com This action is consistent with RvE1's role in dampening the pro-inflammatory signals mediated by LTB4 through the BLT1 receptor.

While the direct activation of the cAMP/PKA pathway by RvE1 via ChemR23 is less clearly defined, other specialized pro-resolving mediators (SPMs) are known to utilize this pathway. For example, Resolvin D2 has been shown to activate the cAMP/PKA pathway to enhance macrophage phagocytosis. aai.org Similarly, aspirin-triggered Resolvin D1 can increase cAMP levels and PKA activity in vascular smooth muscle cells. plos.org This suggests that the modulation of cAMP signaling is a recurring theme in the mechanisms of action for resolvins, although the specific receptor and downstream effect can vary.

Downstream Intracellular Signaling Cascades Initiated by ERVB1 Activation

Regulation of Intracellular Calcium Flux

Resolvin E1 (RvE1) demonstrates complex regulatory actions on intracellular calcium concentration ([Ca²⁺]i), a critical second messenger in numerous cellular processes. RvE1's effect on [Ca²⁺]i is context- and cell-type-dependent, capable of both directly stimulating calcium influx and counter-regulating the calcium signals induced by pro-inflammatory mediators.

In studies involving rat conjunctival goblet cells, RvE1 has been shown to directly increase [Ca²⁺]i. nih.gov This increase is dependent on both the release of calcium from intracellular stores, specifically from inositol (B14025) 1,4,5-trisphosphate (IP3)-sensitive stores, and the subsequent influx of extracellular calcium. nih.gov The activation of multiple phospholipase (PL) pathways, including PLC, PLD, and PLA₂, appears to be upstream of this calcium mobilization, which is necessary for functions like mucin secretion. arvojournals.org The RvE1-stimulated increase in [Ca²⁺]i and subsequent mucin secretion can be blocked by siRNA targeting its receptors, ChemR23 and BLT1, confirming the receptor-mediated nature of this effect. arvojournals.org

Beyond direct stimulation, RvE1 potently counter-regulates the [Ca²⁺]i increase initiated by the pro-inflammatory lipid mediator Leukotriene B4 (LTB₄). nih.govnih.gov In human peripheral blood mononuclear cells, RvE1 partially induces calcium mobilization on its own and then blocks subsequent, more robust stimulation by LTB₄. researchgate.net This counter-regulation is a key component of its pro-resolving function, dampening the signaling of potent chemoattractants. This inhibitory action is mediated through its canonical receptors; for instance, the counter-regulation of LTB₄-induced [Ca²⁺]i increase is reversed by depleting the ChemR23 receptor. nih.gov Interestingly, in human platelets, RvE1 does not stimulate or block intracellular calcium mobilization stimulated by agonists like ADP, thrombin, or the thromboxane (B8750289) A2 receptor agonist U46619, highlighting the cell-specific nature of its calcium-modulating activities. ahajournals.org

Modulation of Gene Expression Profiles by Resolvin E1

RvE1 orchestrates a significant shift in the genetic landscape of target cells, moving the environment from a pro-inflammatory to a pro-resolving state. This is achieved through the transcriptional regulation of key gene networks and potentially through influencing epigenetic mechanisms.

Transcriptional Regulation of Pro-inflammatory and Pro-resolving Gene Networks

A primary mechanism of RvE1's action is the direct modulation of gene expression to quell inflammation and promote tissue homeostasis. medchemexpress.com In various models of inflammation, RvE1 has been shown to significantly down-regulate the expression of key pro-inflammatory cytokine and chemokine genes. For example, in a model of LPS-induced cardiac injury, RvE1 suppressed the expression of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govfrontiersin.org Similarly, in experimental colitis, RvE1 administration turned off the expression of pro-inflammatory genes including IL-12 p40 and Tumor Necrosis Factor-α (TNF-α).

Conversely, RvE1 actively upregulates genes associated with inflammation resolution and tissue repair. Transcriptomic analysis of osteoblasts under inflammatory conditions revealed that RvE1 treatment caused a "mirror image" change in gene expression; genes that were upregulated by an inflammatory stimulus (IL-6) were downregulated by RvE1, and genes that were downregulated by the stimulus were upregulated by RvE1. frontiersin.org A key example of its pro-resolving transcriptional activity is the modulation of the RANKL/OPG ratio. In osteoblasts, RvE1 reverses the inflammation-induced increase in Receptor Activator of NF-κB Ligand (RANKL) expression, thereby promoting a gene expression profile more favorable for bone preservation. frontiersin.orgnih.gov Furthermore, in intestinal epithelial cells, microarray profiling showed that RvE1 induces the expression of Intestinal Alkaline Phosphatase (ALPI), an enzyme that can detoxify bacterial lipopolysaccharide (LPS), thereby contributing to the resolution of mucosal inflammation. pnas.org

| Gene Target | Effect of RvE1 | Cell/Tissue Context | Functional Outcome |

|---|---|---|---|

| TNF-α, IL-1β, IL-6, MCP-1 | Down-regulation | Myocardium, Dental Pulp Stem Cells | Reduced Inflammation |

| RANKL | Down-regulation | Osteoblasts | Inhibition of Osteoclastogenesis |

| Cxcl1 | Down-regulation | Gingival Tissue | Reduced Neutrophil Migration |

| Intestinal Alkaline Phosphatase (ALPI) | Up-regulation | Intestinal Epithelial Cells | LPS Detoxification, Resolution |

| Forkhead box q1 (Foxq1), Cytokine inducible SH2 containing protein (Cish) | Down-regulation | Liver (in ChemR23 KO mice) | Modulation of Glucose Homeostasis and Immune Trafficking |

Epigenetic Modifications Influenced by Resolvin E1 Signaling

The role of specialized pro-resolving mediators (SPMs), including resolvins, in directly mediating epigenetic changes is an emerging field of study. mdpi.com While extensive, direct evidence detailing specific epigenetic marks (e.g., DNA methylation, histone acetylation) laid down by RvE1 signaling is still being established, the broader context of inflammation and resolution strongly implicates such mechanisms. mdpi.comrainestudy.org.au

Inflammatory and anti-inflammatory processes are known to be tightly regulated by epigenetic modifications that control the accessibility of chromatin to transcription factors. uu.nl Macrophage polarization, for instance, from a pro-inflammatory M1 to a pro-resolving M2 phenotype, is governed by epigenetic switches. Given that RvE1 is a potent modulator of macrophage phenotype, it is plausible that its signaling influences the epigenetic enzymes—writers, readers, and erasers—that dictate these cellular states. frontiersin.orgfrontiersin.org Studies on other resolvins have begun to uncover these links, suggesting that SPMs can regulate the transcription machinery in resolution-phase macrophages. While studies have noted that epigenetic alterations are key in conditions where RvE1 is active, such as atopic dermatitis, direct mechanistic links for RvE1 are still under investigation. mdpi.com One study on periodontal ligament stem cells noted that epigenetic regulators like EZH2 and KDM6A are critical for lineage specification, a process that RvE1 and other SPMs are known to influence, hinting at a potential point of interaction. nih.gov

Direct Molecular Interactions Beyond Canonical Receptors

The biological actions of RvE1 are primarily mediated through two G protein-coupled receptors (GPCRs): ChemR23 (also known as ERV1) and BLT1, the high-affinity receptor for LTB₄. researchgate.netfrontiersin.org RvE1 acts as a full agonist at ChemR23 and as a partial agonist or antagonist at BLT1, depending on the cellular context. researchgate.net

While these two receptors account for many of RvE1's functions, research has explored whether it directly interacts with other molecular targets. Studies investigating RvE1's effect on platelet aggregation found that while RvE1 potently blocks ADP- and thromboxane-stimulated platelet activation, it does not do so by directly binding to the P2Y₁₂ ADP receptor or the thromboxane receptor. ahajournals.orgharvard.edu Instead, its inhibitory action on ADP signaling was found to be dependent on the presence of its own receptor, ChemR23, indicating a receptor cross-talk mechanism rather than a direct interaction with the P2Y₁₂ receptor itself. ahajournals.org Similarly, while RvE1 can counter-regulate LTB₄ signaling, this is achieved through its interaction with the BLT1 receptor, where it competes with LTB₄, rather than through a novel binding partner. researchgate.net At present, the majority of evidence indicates that RvE1's diverse effects are channeled through its two canonical receptors, which then engage in extensive cross-talk with other signaling systems.

Cross-Talk with Other Intracellular Signaling Networks

The binding of RvE1 to its receptors, ChemR23 and BLT1, initiates a cascade of intracellular signals that intersect with several major signaling networks. This cross-talk is fundamental to its ability to reprogram cellular responses from pro-inflammatory to pro-resolving.

NF-κB Pathway: A central target of RvE1's anti-inflammatory action is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. mdpi.complos.org RvE1 has been shown to attenuate LTB₄-induced NF-κB activation in cells transfected with the BLT1 receptor. researchgate.net In models of LPS-induced cardiac injury, RvE1 treatment blocked the phosphorylation of the p65 subunit of NF-κB, which is critical for its activation and translocation to the nucleus. nih.govfrontiersin.org This inhibition of NF-κB is a key mechanism by which RvE1 suppresses the transcription of pro-inflammatory cytokines. researchgate.net

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical node for RvE1 action. This pathway is involved in cell survival, proliferation, and metabolism. Transcriptomic analysis revealed that RvE1 significantly modulates the PI3K/Akt pathway to downregulate osteoclast differentiation. nih.gov In other contexts, RvE1 has been shown to protect against cardiotoxicity by regulating the AKT/mTOR signaling pathway, thereby inhibiting oxidative stress and apoptosis. researchgate.net

MAPK Pathways: RvE1 also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. nih.gov In LPS-treated mice, RvE1 inhibited the phosphorylation of p38, ERK, and JNK in myocardial tissue. nih.govfrontiersin.org In human monocytes and ChemR23-transfected cells, RvE1 was shown to increase the phosphorylation of ERK, suggesting that its effect on this pathway can be stimulatory or inhibitory depending on the context. medchemexpress.com

AMPKα/Nrf2 Pathway: More recent research has identified the AMP-activated protein kinase α (AMPKα)/Nuclear factor E2-related factor 2 (Nrf2) signaling axis as another target for RvE1. In a model of hypertension, RvE1/ChemR23 signaling was shown to ameliorate vascular remodeling by activating the AMPKα/Nrf2 pathway. ahajournals.org

| Signaling Network | Key Proteins Modulated | Effect of RvE1 | Downstream Consequence |

|---|---|---|---|

| NF-κB | p65 | Inhibits phosphorylation | Decreased pro-inflammatory gene transcription |

| PI3K/Akt | Akt, mTOR | Regulates phosphorylation | Inhibition of apoptosis, regulation of cell differentiation |

| MAPK | p38, ERK, JNK | Inhibits phosphorylation | Reduced inflammatory response |

| AMPKα/Nrf2 | AMPKα, Nrf2 | Activates pathway | Amelioration of vascular remodeling, antioxidant response |

Cellular and Physiological Roles of Resolvine1

Immunomodulatory Functions in Innate Immune Responses

The innate immune system provides the first line of defense against pathogens and is characterized by a rapid, non-specific response. A key aspect of this response is the inflammatory process, which, if uncontrolled, can lead to chronic diseases. frontiersin.org RvE1 plays a pivotal role in modulating innate immunity to ensure that the inflammatory response is effectively resolved. nih.govmdpi.com Its actions on innate immune cells, such as neutrophils and macrophages, are central to its pro-resolving functions. asm.org

Neutrophils are typically the first immune cells to arrive at a site of inflammation or injury. While essential for clearing pathogens, their accumulation can cause tissue damage if not properly regulated. RvE1 facilitates the timely removal of these cells through a process called efferocytosis, the phagocytic clearance of apoptotic cells. pnas.orgmdpi.com

RvE1 has been shown to enhance the phagocytosis of apoptotic neutrophils by macrophages. pnas.orgfrontiersin.org This process is crucial for preventing the secondary necrosis of neutrophils and the subsequent release of their pro-inflammatory contents. mdpi.com For instance, studies have demonstrated that RvE1 promotes the clearance of apoptotic cells at nanomolar concentrations. pnas.org Furthermore, RvE1 can directly impact neutrophils by promoting phagocytosis-induced apoptosis. pnas.org It achieves this by enhancing the generation of reactive oxygen species (ROS) via NADPH oxidase and activating caspases, which are key enzymes in the apoptotic pathway. pnas.orgmdpi.com In murine models of acute lung injury, administration of RvE1 at the peak of inflammation enhanced the apoptosis of neutrophils that had migrated into the airways and facilitated their removal by macrophages. pnas.org This dual action of promoting both neutrophil apoptosis and their subsequent clearance by phagocytes is a hallmark of RvE1's pro-resolving activity. mdpi.com

Table 1: Effects of Resolvin E1 on Neutrophil Functions

| Function | Effect of Resolvin E1 | Key Research Findings | References |

|---|---|---|---|

| Efferocytosis | Enhancement | Stimulates macrophage-directed clearance of apoptotic neutrophils. | pnas.org, frontiersin.org, frontiersin.org |

| Phagocytosis | Enhancement | Increases neutrophil phagocytosis of pathogens (e.g., P. gingivalis). | asm.org |

| Apoptosis | Promotion | Accelerates phagocytosis-induced neutrophil apoptosis through ROS production and caspase activation. | mdpi.com, pnas.org |

| Bacterial Clearance | Enhancement | Improves clearance of bacteria in various models. | frontiersin.org |

Macrophages are highly plastic cells that can adopt different functional phenotypes in response to microenvironmental cues. nih.gov The classically activated (M1) macrophages are pro-inflammatory, while the alternatively activated (M2) macrophages are associated with the resolution of inflammation and tissue repair. mdpi.com An imbalance with a predominance of M1 macrophages can sustain chronic inflammation.

Resolvin E1 plays a significant role in promoting the switch of macrophages from a pro-inflammatory M1 phenotype to a pro-resolving M2-like phenotype. frontiersin.orgfrontiersin.org This phenotypic skewing is a critical step in terminating the inflammatory response and initiating tissue repair processes. nih.gov In a mouse model of sepsis-induced cardiomyopathy, RvE1 treatment inhibited LPS-induced M1 macrophage polarization and promoted a shift toward the M2-like phenotype in both the heart and spleen. frontiersin.org This was evidenced by a decrease in M1 markers (CD80, CD86, i-NOS) and an increase in M2 markers (CD163, CD206, Arg-1). frontiersin.org Similarly, other SPMs like Resolvin D1 have been shown to elicit macrophage polarization toward an M2-like phenotype, suggesting this is a common mechanism for this class of mediators. aai.org By encouraging this transition, RvE1 helps to create a microenvironment that is conducive to healing and the restoration of tissue homeostasis. nih.govembopress.org

A key event in the acute inflammatory response is the recruitment of leukocytes, particularly neutrophils, from the bloodstream into the inflamed tissue. While necessary for host defense, excessive leukocyte infiltration can exacerbate tissue injury. nih.gov Resolvin E1 acts as a "stop signal" for this process. frontiersin.orgfrontiersin.org

RvE1 has been shown to potently inhibit human neutrophil transmigration across endothelial cell layers, a critical step in their journey to the site of inflammation. nih.govnih.gov It achieves this, in part, by regulating the expression of adhesion molecules on the surface of leukocytes. nih.gov For example, in human whole blood, RvE1 stimulates the shedding of L-selectin and reduces the expression of CD18 on both neutrophils and monocytes. nih.gov These molecules are essential for the rolling and firm adhesion of leukocytes to the vascular endothelium, which precedes transmigration. nih.gov Furthermore, RvE1 can inhibit leukocyte chemotaxis by acting as a partial agonist/antagonist at the BLT1 receptor, thereby dampening the pro-inflammatory signals of its primary ligand, leukotriene B4 (LTB4), a potent chemoattractant for neutrophils. researchgate.netnih.gov This action effectively reduces the continued influx of inflammatory cells, a prerequisite for the resolution phase to begin. frontiersin.org

During inflammation, immune cells release a variety of pro-inflammatory cytokines and chemokines that amplify the inflammatory response and recruit additional immune cells. nih.govfrontiersin.org A key aspect of RvE1's function is its ability to suppress the production of these mediators. mdpi.com

Studies have shown that RvE1 can significantly reduce the production of major pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 from macrophages stimulated with lipopolysaccharide (LPS). nih.govfrontiersin.org In a model of colitis, RvE1 treatment inhibited the expression of these cytokine mRNAs. nih.gov Similarly, in models of allergic asthma, RvE1 suppressed cytokine production by pulmonary macrophages, which was associated with the downregulation of nuclear factor-kappa B (NF-κB) translocation, a key transcription factor for pro-inflammatory gene expression. portlandpress.com RvE1 also reduces the production of various chemokines, including IL-8, macrophage inflammatory protein-1beta (MIP-1β), and RANTES, from endothelial cells and leukocytes. nih.govarvojournals.org By curtailing the production of these inflammatory signals, RvE1 helps to break the cycle of inflammation and prevent its chronicity. mdpi.comfrontiersin.org

Table 2: Impact of Resolvin E1 on Inflammatory Mediator Production

| Mediator Type | Specific Mediators Suppressed by Resolvin E1 | Cell Types Affected | References |

|---|---|---|---|

| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6, IL-12, IL-17 | Macrophages, Dendritic Cells, T cells | nih.gov, nih.gov, frontiersin.org |

| Pro-inflammatory Chemokines | IL-8, MCP-1, MIP-1β, RANTES, CCL20 | Endothelial Cells, Leukocytes, T cells | nih.gov, frontiersin.org, nih.gov |

In addition to suppressing pro-inflammatory signals, the resolution of inflammation involves the active production of anti-inflammatory mediators. While some studies have reported that resolvins can increase the secretion of the anti-inflammatory cytokine IL-10 by macrophages, other findings have been contradictory. nih.govpnas.org This discrepancy may be due to the complex interplay between pro- and anti-inflammatory cytokine production by different cell types and in different inflammatory contexts. nih.gov For example, in some settings, the reduction of pro-inflammatory stimuli by RvE1 may lead to a concurrent decrease in both pro- and anti-inflammatory cytokines as the system returns to homeostasis. nih.gov However, the enhancement of efferocytosis by RvE1 is known to induce the release of pro-resolution and repair mediators like IL-10 and transforming growth factor-beta (TGF-β) from phagocytosing macrophages. pnas.org

Adaptive Immune System Modulation by Resolvin E1

RvE1 can influence T cell responses both directly and indirectly. frontiersin.org It has been shown to inhibit the activation and proliferation of T helper 17 (Th17) cells, a subset of T cells known for their pro-inflammatory and tissue-destructive functions in chronic inflammatory and autoimmune diseases. nih.gov This inhibition is marked by a decrease in the expression of activation markers like CD25 and the production of Th17-associated cytokines such as IL-17 and IL-21. nih.gov

Furthermore, RvE1 modulates the function of dendritic cells, which are crucial for initiating T cell responses. nih.gov RvE1 can suppress the activation of DCs, limiting their production of pro-inflammatory cytokines and impairing their migration to lymph nodes where they would normally activate T cells. nih.govnih.gov By impairing DC motility and function, RvE1 effectively reduces the priming and expansion of T cells, thereby dampening the adaptive immune response. jci.orgnih.gov In a mouse model of periodontitis, RvE1 administration led to a consistent inhibitory effect on T cells, particularly effector T cells, while having a protective effect on regulatory T cells (Tregs), which are known to suppress immune responses. frontiersin.org These findings highlight that the pro-resolving actions of RvE1 extend beyond innate immunity to encompass the regulation of the adaptive immune system, ensuring a comprehensive return to tissue health. nih.govfrontiersin.org

T-Lymphocyte Activation, Proliferation, and Differentiation Control

Resolvin E1 exerts significant control over T-lymphocyte functions, which are central to the adaptive immune response. Dysregulation of T-cell activity is implicated in numerous chronic inflammatory and autoimmune diseases. jci.org RvE1 modulates T-cell activation, proliferation, and differentiation, thereby contributing to the resolution of inflammation.

One of the key mechanisms by which RvE1 controls T-cell responses is by targeting T helper 17 (Th17) cells. uchile.clnih.gov Th17 cells are a subset of T helper cells known for their pro-inflammatory and tissue-damaging functions, primarily through the secretion of interleukin-17 (IL-17). uchile.clnih.gov RvE1 has been shown to inhibit the differentiation of naive CD4+ T cells into Th17 cells. uchile.clnih.gov In experimental models, RvE1 blocked the expression of key markers associated with T-cell activation and Th17 stimulation, including CD25 and CCR6, and reduced the production of several cytokines such as IL-17, IL-21, IL-10, and IL-2. uchile.clnih.govnih.gov This suggests that RvE1 can suppress both T-cell activation and the chemoattraction of Th17 cells. uchile.clnih.gov

Furthermore, RvE1's influence extends to other T-cell subsets. It has been shown to reduce both IL-23 and IL-6 expression, cytokines that are crucial for sustaining Th17 cell differentiation in allergic airway inflammation models. frontiersin.org In the context of corneal allograft transplantation, RvE1 inhibited Th1/Th17 responses. frontiersin.org It also promotes the regulatory T-cell (Treg) response, which is crucial for immune suppression and maintaining tolerance. frontiersin.org By shifting the balance from pro-inflammatory T-cell subsets to regulatory ones, RvE1 facilitates the resolution of inflammation.

| Target Cell/Process | Effect of Resolvin E1 | Key Mediators/Markers Affected | Reference |

|---|---|---|---|

| Th17 Differentiation | Inhibition | ↓ IL-17, ↓ IL-21, ↓ IL-2, ↓ CCR6, ↓ CD25 | uchile.clnih.govnih.gov |

| T-Cell Activation | Inhibition | ↓ CD25 expression | nih.govresearchgate.net |

| Th1/Th17 Responses | Inhibition | ↓ IL-23, ↓ IL-6 | frontiersin.org |

| Regulatory T-cell (Treg) Response | Promotion | Not specified | frontiersin.org |

B-Lymphocyte Function and Antibody Production Regulation

The influence of specialized pro-resolving mediators (SPMs), including resolvins, extends to B-lymphocyte function and the production of antibodies. While the canonical role of B-cells is antibody production, they also act as antigen-presenting cells and produce cytokines. jci.org Research indicates that omega-3 fatty acid-derived mediators can modulate these functions.

While direct studies on RvE1's comprehensive role in B-cell antibody production are still emerging, related SPMs derived from docosahexaenoic acid (DHA), such as Resolvin D1 (RvD1) and 17-hydroxydocosahexaenoic acid (17-HDHA), have been shown to enhance B-cell differentiation into antibody-secreting cells, leading to increased production of IgG and IgM. jci.orgaai.org This suggests a role for SPMs in enhancing pathogen clearance. jci.org Conversely, some SPMs, including RvD1, have been found to inhibit the production of IgE, the antibody class central to allergic reactions. researchgate.net This inhibitory effect on IgE is specific, as the production of IgM and IgG is not suppressed. researchgate.net The mechanism involves the stabilization of the transcriptional repressor Bcl-6. researchgate.net Although these findings are primarily for D-series resolvins, they highlight the potential for E-series resolvins like RvE1 to also have nuanced regulatory effects on B-cell function and antibody isotype production.

Dendritic Cell Maturation and Antigen Presentation Capacity

Dendritic cells (DCs) are potent antigen-presenting cells that are critical for initiating and shaping the adaptive immune response, including the activation of T-cells. nih.govfrontiersin.org Resolvin E1 significantly modulates DC function to promote the resolution of inflammation.

RvE1 has been shown to suppress the activation and maturation of DCs. uchile.clnih.gov This is characterized by a reduction in the production of pro-inflammatory cytokines by DCs. uchile.clnih.gov By limiting DC activation, RvE1 indirectly curtails the subsequent activation and proliferation of T-cells. nih.gov

A key aspect of RvE1's action on DCs is the inhibition of their migration. frontiersin.orgnih.gov In models of contact hypersensitivity, RvE1 impaired the motility of DCs within the skin and reduced their migration to draining lymph nodes. nih.gov This is significant because DC migration to lymph nodes is essential for presenting antigens to and activating T-cells. nih.gov The inhibitory effect of RvE1 on DC migration is mediated, at least in part, through its interaction with the receptor BLT1. nih.gov By preventing the migration of DCs from the site of inflammation, RvE1 helps to limit the expansion of lymphocyte responses. jci.org

Furthermore, bone marrow-derived DCs that are generated in the presence of RvE1 have been found to inhibit T-cell cytokine secretion and induce apoptosis in antigen-bearing T-cells. jci.org These actions collectively demonstrate that RvE1 targets DC function to dampen the acquired immune response and facilitate a return to tissue homeostasis. uchile.clnih.gov

| DC Function | Effect of Resolvin E1 | Mechanism/Outcome | Reference |

|---|---|---|---|

| Activation & Maturation | Suppression | Limits pro-inflammatory cytokine production | uchile.clnih.gov |

| Migration | Inhibition | Reduces migration to draining lymph nodes via BLT1 receptor | nih.gov |

| Antigen Presentation | Attenuation | Inhibits T-cell cytokine secretion and increases T-cell apoptosis | jci.org |

Role in Tissue Homeostasis and Repair Mechanisms

Beyond its immunomodulatory roles, Resolvin E1 actively participates in the restoration of tissue structure and function following injury or inflammation.

Regulation of Angiogenesis and Vascular Permeability

Resolvin E1 plays a role in regulating angiogenesis, the formation of new blood vessels, a process critical in both inflammation and repair. Pathological angiogenesis can perpetuate inflammation. Studies have shown that RvE1, along with other SPMs, can protect against pathological angiogenesis in models of retinal neovascularization. ahajournals.orgnih.gov In a murine model of corneal angiogenesis induced by IL-1β, RvE1 was effective in reducing the abnormal blood vessel growth. arvojournals.org This anti-angiogenic effect is thought to be linked to its anti-inflammatory properties, including the reduction of macrophage infiltration, rather than a direct inhibition of vascular endothelial growth factor (VEGF)-A function. arvojournals.org

RvE1 also influences vascular permeability. During the initial phases of inflammation, vascular permeability increases to allow immune cells to reach the site of injury. frontiersin.org As inflammation resolves, this permeability must be restored to normal. RvE1 contributes to this by inhibiting the actions of pro-inflammatory mediators that increase vascular permeability.

Attenuation of Fibrotic Processes

Fibrosis is the excessive accumulation of extracellular matrix proteins, leading to scarring and organ dysfunction, often as a result of chronic inflammation. mdpi.comnih.gov Resolvin E1 has demonstrated anti-fibrotic effects in various models of tissue injury.

In a rat model of liver fibrosis, administration of RvE1 was found to mitigate the progression of the disease. mdpi.comnih.gov It ameliorated liver injury by reducing architectural distortion, inflammatory infiltration, and necrotic areas. mdpi.com Furthermore, RvE1 limited the excessive cell proliferation associated with fibrosis. mdpi.com In a mouse model of liver fibrosis induced by Schistosoma japonicum infection, RvE1 treatment alleviated liver fibrosis by regulating inflammatory factors and improving the local inflammatory response. nih.gov It reduced the size of granulomas and lowered the serum levels of markers associated with liver fibrosis, such as laminin, hyaluronic acid, and pro-collagen type III. mdpi.comnih.gov These findings suggest that RvE1 can modulate fibrogenesis and may be a key factor in preventing the transition from acute inflammation to chronic fibrotic disease. frontiersin.org

Maintenance of Epithelial Barrier Function

The epithelial barrier is a critical first line of defense at mucosal surfaces. Compromise of this barrier can lead to the entry of pathogens and prolonged inflammation. nih.govpnas.org Resolvin E1 plays a direct role in promoting the repair and maintenance of this barrier.

In the context of intestinal inflammation, efficient repair of the epithelial lining is crucial for restoring homeostasis. nih.govpnas.orgresearchgate.net RvE1 has been identified as a pro-repair molecule that promotes intestinal epithelial wound healing. nih.govpnas.org It stimulates the migration and proliferation of intestinal epithelial cells, which are essential processes for closing wounds in the mucosal surface. nih.gov The signaling pathways involved in this pro-repair activity include the activation of CREB, mTOR, and Src-FAK. nih.gov

Furthermore, RvE1 can enhance the function of the intestinal epithelial barrier by inducing the expression of intestinal alkaline phosphatase (ALPI). pnas.org ALPI is an enzyme that can detoxify bacterial components like lipopolysaccharide (LPS), thereby reducing inflammatory signals at the mucosal surface. pnas.org RvE1's ability to both dampen inflammation and actively promote epithelial repair highlights its comprehensive role in restoring tissue homeostasis. nih.gov

Mechanisms of Pain Resolution at the Cellular and Molecular Level

Resolvin E1 (RvE1) actively participates in the resolution of pain, particularly inflammatory and neuropathic pain, through a multi-pronged approach at the cellular and molecular level. Its mechanisms involve the modulation of immune cell activity, inhibition of pro-inflammatory signaling pathways, and direct interaction with neuronal signaling components.

A key action of RvE1 is the inhibition of microglial activation in the spinal cord, a critical process in the development of neuropathic pain. nih.gov RvE1 has been shown to suppress the upregulation of microglial markers and the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), from these cells. nih.gov This is significant because TNF-α is a major contributor to central sensitization and pain hypersensitivity. RvE1's ability to curb microglial signaling helps to dampen the neuroinflammatory environment that sustains chronic pain states.

Furthermore, RvE1 exerts its analgesic effects by directly targeting transient receptor potential (TRP) ion channels, specifically TRPV1, which are crucial in thermal hyperalgesia. nih.govmdpi.com By inhibiting TRPV1 signaling, RvE1 can reduce the excitability of sensory neurons that transmit pain signals.

At the peripheral level, RvE1 contributes to pain resolution by limiting the infiltration of neutrophils to the site of inflammation and enhancing the phagocytic activity of macrophages. nih.govmdpi.com This helps to clear cellular debris and pro-inflammatory mediators, thereby facilitating the return to tissue homeostasis. The binding of RvE1 to its receptor, ChemR23, which is expressed on immune cells and neurons, is central to these actions. nih.govmdpi.com This interaction can trigger downstream signaling cascades that ultimately lead to the downregulation of pro-inflammatory pathways.

Studies have demonstrated that even after the establishment of neuropathic pain, RvE1 can transiently reduce mechanical allodynia and heat hyperalgesia. nih.govmdpi.com This suggests that RvE1 not only prevents the development of pain but also has therapeutic potential in established pain conditions. The pro-resolving actions of RvE1 represent a shift from merely blocking pro-inflammatory signals to actively promoting the resolution of the underlying inflammation and glial activation that drive persistent pain. nih.gov

Contributions to Specific Organ System Physiology

Pulmonary System Responses and Resolution of Lung Injury

Resolvin E1 (RvE1) plays a significant role in promoting the resolution of acute lung injury (ALI) and protecting against various forms of pulmonary inflammation. pnas.org Its mechanisms of action in the lungs are multifaceted, involving the regulation of immune cell function, reduction of inflammation, and promotion of tissue repair.

A key function of RvE1 in the lungs is the facilitation of neutrophil apoptosis (programmed cell death) and their subsequent clearance by macrophages. pnas.org Inappropriate and prolonged neutrophil activation is a major contributor to the pathogenesis of ALI. pnas.org RvE1 promotes the apoptosis of neutrophils that have migrated into the lung tissue, a crucial step for the timely resolution of inflammation. pnas.org This action is, in part, mediated through the BLT1 receptor. pnas.org

Furthermore, RvE1 has been shown to be effective in various murine models of ALI, including those induced by bacteria or inflammatory agents. pnas.org It enhances the resolution of established neutrophil-mediated pulmonary injury. pnas.org In the context of one-lung ventilation (OLV)-induced lung injury, a common complication during thoracic surgery, RvE1 has been found to alleviate lung injury and inflammation, and improve lung tissue apoptosis and permeability in rat models. researchgate.net

RvE1 also modulates the production of various inflammatory mediators in the lungs. It can regulate the levels of interleukin-23, interferon-gamma, and lipoxin A4 to promote the resolution of allergic airway inflammation. pnas.org Additionally, it has been shown to reduce the levels of superoxide (B77818) anions, thereby controlling oxidative stress. ersnet.org

The protective effects of RvE1 extend to pulmonary hypertension (PH), a condition characterized by vascular remodeling and inflammation. Studies have shown that RvE1 generation is reduced in the lungs of animals with PH. ahajournals.org Treatment with RvE1 has been found to attenuate the development of experimental PH by suppressing the proliferation of pulmonary artery smooth muscle cells. ahajournals.org This effect is mediated through its receptor, ChemR23, and involves the inhibition of the Wnt/β-catenin signaling pathway. ahajournals.org

Gastrointestinal Tract Homeostasis and Mucosal Integrity

Resolvin E1 (RvE1) is a key molecule in maintaining homeostasis and promoting the integrity of the gastrointestinal (GI) tract's mucosal barrier. Its actions are particularly important in the resolution of intestinal inflammation and the facilitation of wound healing.

A significant mechanism by which RvE1 contributes to GI health is through the upregulation of intestinal alkaline phosphatase (ALPI). nih.govnih.gov ALPI is an enzyme expressed on the surface of intestinal epithelial cells that plays a crucial role in detoxifying bacterial components like lipopolysaccharide (LPS). nih.gov By inducing ALPI, RvE1 helps to mitigate the inflammatory response triggered by bacterial products, thereby protecting the mucosa. nih.gov

RvE1 also directly promotes intestinal epithelial cell migration and proliferation, which are essential for the repair of the mucosal surface after injury. researchgate.net This pro-repair function is vital for restoring the barrier integrity that can be compromised during inflammatory events, preventing the translocation of harmful substances from the gut lumen into the tissue. researchgate.net

In the context of inflammatory bowel disease (IBD), RvE1 has demonstrated protective effects in murine models of colitis. nih.gov It helps to dampen the inflammatory response and supports the resolution of mucosal inflammation. nih.gov This is achieved, in part, by enhancing the production of the anti-inflammatory cytokine IL-10 by macrophages. researchgate.net

Furthermore, RvE1 can modulate the expression of adhesion molecules on epithelial cells, such as increasing the expression of CD55, which can help in the clearance of neutrophils that have adhered to the apical surface of the epithelium. nih.govresearchgate.net The receptors for RvE1, ChemR23 and BLT1, are expressed on intestinal epithelial cells, allowing them to directly respond to this pro-resolving mediator. nih.govresearchgate.net

Cardiovascular System Regulation and Vascular Biology

Resolvin E1 (RvE1) exerts significant regulatory effects on the cardiovascular system, contributing to vascular health and the resolution of vascular inflammation. Its actions encompass the modulation of vascular smooth muscle cells (VSMCs), inhibition of inflammatory processes within blood vessels, and regulation of platelet function.

RvE1 has been shown to protect against hypertension and associated vascular remodeling. researchgate.net In hypertensive mouse models, RvE1 administration lowered blood pressure, reduced the thickening of the aortic media, and attenuated aortic fibrosis. researchgate.net These beneficial effects are mediated through its receptor, ChemR23, which is expressed on VSMCs. researchgate.net The binding of RvE1 to ChemR23 activates the AMPKα/Nrf2 signaling pathway, which in turn inhibits the proliferation and phenotypic switching of VSMCs and reduces the infiltration of inflammatory cells like macrophages and T cells into the aortic wall. researchgate.net

In the context of atherosclerosis, a disease driven by chronic inflammation, RvE1 has demonstrated protective effects. It can prevent vascular inflammation and attenuate the formation of atherosclerotic plaques. frontiersin.orgebi.ac.uk Furthermore, RvE1 plays a role in reducing vascular calcification, a process where calcium deposits accumulate in the vessel wall. nih.gov It achieves this by reducing the expression of bone morphogenetic protein-2 (BMP-2), a key promoter of osteogenic changes in VSMCs. nih.gov

RvE1 also influences the behavior of key cellular components in the blood. It can regulate the expression of adhesion molecules on leukocytes, which is crucial for their recruitment to sites of inflammation within the vasculature. ebi.ac.ukharvard.edu Additionally, RvE1 has been found to reduce platelet aggregation stimulated by agonists like ADP and thromboxane (B8750289), which can contribute to thrombosis. harvard.edu

In the setting of myocardial injury, such as that induced by lipopolysaccharide, RvE1 has been shown to be protective. frontiersin.org It can inhibit the production of inflammatory cytokines in cardiac tissue and modulate macrophage polarization towards an anti-inflammatory M2 phenotype. frontiersin.org

Renal System Modulation and Kidney Function

Resolvin E1 (RvE1) exhibits protective and pro-resolving functions within the renal system, playing a role in mitigating kidney injury and fibrosis. Its mechanisms of action involve the direct inhibition of fibrotic processes and the modulation of inflammatory responses that contribute to kidney damage.

A key anti-fibrotic action of RvE1 has been demonstrated in the context of obstructive kidney disease, a condition that leads to interstitial fibrosis. nih.gov In a mouse model of unilateral ureteric obstruction, RvE1 treatment was found to inhibit the development of interstitial fibrosis. nih.gov This protective effect was associated with a significant reduction in the proliferation of myofibroblasts, the primary cells responsible for producing the extracellular matrix that forms fibrotic scar tissue. nih.gov

RvE1 appears to exert this anti-proliferative effect on fibroblasts through multiple pathways. It can inhibit the production of platelet-derived growth factor-BB (PDGF-BB), a potent mitogen for fibroblasts, in the obstructed kidney. nih.gov Furthermore, in vitro studies have shown that RvE1 can directly inhibit the proliferation of primary mouse fibroblasts induced by PDGF-BB. nih.gov This direct effect involves the inhibition of sustained activation of the pro-proliferative ERK and AKT signaling pathways, which are necessary for cell cycle progression. nih.gov

While direct studies on RvE1 in other specific kidney diseases are emerging, the broader family of resolvins has been shown to be beneficial in acute kidney injury (AKI). For instance, resolvins can mitigate ischemia-reperfusion injury in the kidney. jci.org The anti-inflammatory and pro-resolving properties of RvE1 suggest its potential therapeutic value in various forms of kidney disease where inflammation and fibrosis are key pathological features. frontiersin.org

Neurological System Interactions and Neuroinflammation Resolution

Resolvin E1 (RvE1) plays a crucial role in the resolution of neuroinflammation, a process implicated in a wide range of neurological disorders. mdpi.com Its actions within the central nervous system (CNS) involve the modulation of glial cell activation, reduction of pro-inflammatory mediators, and promotion of a pro-resolving environment.

A primary target of RvE1 in the CNS is microglia, the resident immune cells of the brain. In conditions such as neuropathic pain and neurodegenerative diseases, microglia can become activated and release a barrage of pro-inflammatory cytokines that contribute to neuronal damage and dysfunction. nih.govnih.gov RvE1 has been shown to inhibit the activation of microglia and reduce their production of inflammatory mediators like TNF-α. nih.govnih.gov

The receptors for RvE1, namely ChemR23 and BLT1, are expressed on glial cells and neurons, indicating that these cells can directly respond to RvE1 signaling. nih.gov In the context of Alzheimer's disease, for instance, the levels of these receptors have been found to be increased in the brain, suggesting a potential role for RvE1 in modulating the disease process. nih.gov In animal models of Alzheimer's, a combination of RvE1 and Lipoxin A4 was shown to reduce the activation of microglial cells. nih.gov

The binding of RvE1 to its receptor ChemR23 can initiate intracellular signaling cascades, such as the PI3K/Akt pathway, which are involved in regulating the resolution of inflammation. nih.gov Beyond its anti-inflammatory effects, RvE1 may also promote the phagocytic activity of microglia and macrophages, aiding in the clearance of cellular debris and pathological protein aggregates, such as amyloid-beta. nih.gov

The pro-resolving actions of RvE1 are not limited to simply suppressing inflammation; they actively promote a return to homeostasis within the nervous system. mdpi.com This makes RvE1 and other specialized pro-resolving mediators promising therapeutic candidates for neurological diseases characterized by chronic neuroinflammation. mdpi.comnih.gov

Data Tables

Table 1: Cellular and Molecular Mechanisms of Resolvin E1 in Pain Resolution

| Cellular/Molecular Target | Mechanism of Action | Consequence |

| Spinal Cord Microglia | Inhibits activation and release of TNF-α. nih.gov | Reduces central sensitization and neuropathic pain. nih.gov |

| Transient Receptor Potential (TRP) Channels | Inhibits TRPV1 signaling. nih.govmdpi.com | Decreases thermal hyperalgesia. nih.govmdpi.com |

| Neutrophils | Reduces infiltration at the site of inflammation. nih.govmdpi.com | Limits peripheral inflammation. nih.govmdpi.com |

| Macrophages | Enhances phagocytic activity. nih.govmdpi.com | Promotes clearance of debris and resolution of inflammation. nih.govmdpi.com |

| ChemR23 Receptor | Binds to and activates the receptor on immune cells and neurons. nih.govmdpi.com | Initiates downstream signaling for pain resolution. nih.govmdpi.com |

Table 2: Effects of Resolvin E1 on the Pulmonary System

| Condition | Effect of Resolvin E1 | Mechanism |

| Acute Lung Injury (ALI) | Promotes resolution of inflammation and injury. pnas.org | Facilitates neutrophil apoptosis and clearance by macrophages. pnas.org |

| One-Lung Ventilation (OLV)-Induced Lung Injury | Alleviates lung injury and inflammation. researchgate.net | Improves lung tissue apoptosis and permeability. researchgate.net |

| Allergic Airway Inflammation | Promotes resolution. pnas.org | Regulates IL-23, IFN-γ, and Lipoxin A4. pnas.org |

| Oxidative Stress | Controls oxidative stress. ersnet.org | Reduces levels of superoxide anions. ersnet.org |

| Pulmonary Hypertension (PH) | Attenuates development. ahajournals.org | Suppresses pulmonary artery smooth muscle cell proliferation via the Wnt/β-catenin pathway. ahajournals.org |

Table 3: Role of Resolvin E1 in Gastrointestinal Homeostasis

| Function | Mechanism of Action | Consequence |

| Mucosal Defense | Upregulates intestinal alkaline phosphatase (ALPI). nih.govnih.gov | Detoxifies bacterial lipopolysaccharide (LPS). nih.gov |

| Wound Healing | Promotes intestinal epithelial cell migration and proliferation. researchgate.net | Restores mucosal barrier integrity. researchgate.net |

| Anti-inflammatory | Enhances IL-10 production by macrophages. researchgate.net | Dampens mucosal inflammation in colitis models. nih.gov |

| Neutrophil Clearance | Increases expression of CD55 on epithelial cells. nih.govresearchgate.net | Facilitates removal of adherent neutrophils. nih.gov |

Table 4: Cardiovascular and Vascular Effects of Resolvin E1

| Cardiovascular Aspect | Effect of Resolvin E1 | Mechanism |

| Hypertension | Lowers blood pressure and reduces vascular remodeling. researchgate.net | Activates AMPKα/Nrf2 signaling in VSMCs, inhibiting their proliferation and phenotypic switching. researchgate.net |

| Atherosclerosis | Attenuates plaque formation. frontiersin.orgebi.ac.uk | Prevents vascular inflammation. frontiersin.orgebi.ac.uk |

| Vascular Calcification | Reduces calcification. nih.gov | Decreases BMP-2 expression in VSMCs. nih.gov |

| Platelet Function | Reduces aggregation. harvard.edu | Inhibits ADP and thromboxane-stimulated platelet activation. harvard.edu |

| Myocardial Injury | Protects against lipopolysaccharide-induced injury. frontiersin.org | Inhibits inflammatory cytokine production and promotes M2 macrophage polarization. frontiersin.org |

Table 5: Modulation of the Renal System by Resolvin E1

| Renal Condition | Effect of Resolvin E1 | Mechanism |

| Obstructive Kidney Disease | Inhibits interstitial fibrosis. nih.gov | Reduces myofibroblast proliferation. nih.gov |

| Fibroblast Proliferation | Directly inhibits PDGF-BB-induced proliferation. nih.gov | Inhibits sustained activation of ERK and AKT signaling pathways. nih.gov |

Table 6: Neurological System Interactions of Resolvin E1

| Neurological Aspect | Effect of Resolvin E1 | Mechanism |

| Neuroinflammation | Promotes resolution. mdpi.com | Modulates glial cell activation and reduces pro-inflammatory mediators. nih.gov |

| Microglial Activation | Inhibits activation and release of TNF-α. nih.govnih.gov | Dampens the neuroinflammatory environment. nih.govnih.gov |

| Alzheimer's Disease Models | Reduces microglial activation (in combination with Lipoxin A4). nih.gov | Interacts with increased levels of RvE1 receptors in the brain. nih.gov |

| Cellular Debris Clearance | May promote phagocytic activity of microglia and macrophages. nih.gov | Aids in the removal of pathological protein aggregates. nih.gov |

Ocular System Immune Regulation and Eye Health

Resolvin E1 (RvE1), an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), plays a critical role in modulating immune responses and promoting tissue homeostasis within the ocular system. Its potent anti-inflammatory and pro-resolving actions are instrumental in maintaining the health of the ocular surface and managing inflammatory conditions.

In the context of dry eye disease, a prevalent and chronic inflammatory condition, RvE1 has demonstrated significant therapeutic potential. mdpi.comresearchgate.net Studies in murine models of dry eye have shown that topical application of RvE1 enhances tear production and preserves the integrity of the corneal epithelium. mdpi.comresearchgate.net This is accompanied by a reduction in inflammatory markers, such as cyclooxygenase-2 (COX-2). mdpi.com Furthermore, RvE1 treatment has been observed to decrease the infiltration of inflammatory cells, including CD4+ T cells and CD11b+ cells (monocytes/macrophages), into the cornea. mdpi.comresearchgate.net It also inhibits the transformation of keratocytes into myofibroblasts, a process associated with corneal scarring. mdpi.com In conjunctival goblet cells, which are crucial for producing the protective mucin layer of the tear film, RvE1 has been shown to stimulate mucin secretion, further contributing to ocular surface health. pnas.orgnih.gov

RvE1's immunomodulatory functions extend to the management of corneal inflammation induced by various stimuli. It effectively inhibits the production of pro-inflammatory cytokines by human corneal epithelial cells, neutrophils, and macrophages in response to bacterial components like lipopolysaccharide (LPS) and both Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) bacteria. frontiersin.org This leads to a significant reduction in the recruitment and infiltration of neutrophils into the corneal stroma, a key event in the pathogenesis of bacterial keratitis. frontiersin.org Notably, RvE1 achieves this without inducing apoptosis in corneal epithelial cells, suggesting a protective effect on the tissue. frontiersin.org